2-chloro-N-cycloheptylpropanamide

Description

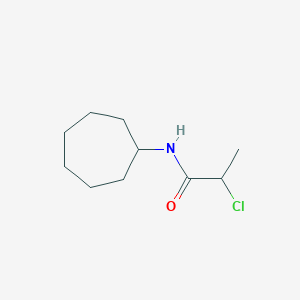

2-Chloro-N-cycloheptylpropanamide is a chloro-substituted propanamide derivative featuring a cycloheptyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₇ClNO, with the IUPAC name this compound. The compound’s structure consists of a propanamide backbone where the carbonyl carbon is bonded to a chlorine atom at the second position, and the amide nitrogen is substituted with a seven-membered cycloheptyl ring.

Properties

IUPAC Name |

2-chloro-N-cycloheptylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-8(11)10(13)12-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWGFIWRNMFYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-cycloheptylpropanamide typically involves the reaction of cycloheptylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-cycloheptylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-chloro-N-cycloheptylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-cycloheptylpropanamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cell function .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Cycloalkyl groups (e.g., cycloheptyl) enhance lipophilicity compared to aromatic substituents, which may improve membrane permeability in biological systems.

- Electronic Effects : The electron-withdrawing chloro group at the β-position destabilizes the carbonyl group, increasing electrophilicity and susceptibility to nucleophilic attack. Aromatic substituents (e.g., 2-methylphenyl) provide resonance stabilization, altering reactivity .

Physicochemical Properties

Data inferred from analogs (experimental values for the target compound are unavailable):

Notes:

- The cycloheptyl group likely reduces water solubility compared to smaller cycloalkyl or aromatic analogs due to increased hydrophobic surface area.

- The HCl salt of 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide (CAS 1220031-49-1) exhibits higher water solubility, emphasizing the role of ionic character in physicochemical behavior .

Biological Activity

Overview

2-Chloro-N-cycloheptylpropanamide is an organic compound with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol. This compound has garnered attention for its biological activities, particularly its antifungal properties, which are attributed to its interaction with fungal cell membranes and DNA synthesis pathways.

Target of Action

The primary target of this compound is ergosterol, a key component of fungal cell membranes. The compound binds to ergosterol, disrupting the integrity of the plasma membrane, which is crucial for maintaining cellular structure and function.

Mode of Action

In addition to membrane disruption, this compound may inhibit DNA synthesis through the inhibition of thymidylate synthase, an enzyme essential for DNA replication. This dual action leads to significant antifungal effects, particularly against strains such as Aspergillus flavus.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits promising antifungal activity. The compound has been tested against various fungal strains, showcasing its potential as a therapeutic agent in treating fungal infections.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Aspergillus flavus | 10 µg/mL | High |

| Candida albicans | 15 µg/mL | Moderate |

| Penicillium chrysogenum | 20 µg/mL | Moderate |

Case Studies

-

Antifungal Activity Against Aspergillus flavus

In a controlled laboratory study, this compound was evaluated for its antifungal efficacy against Aspergillus flavus. The results indicated that the compound inhibited fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antifungal agent. -

Impact on Cell Membrane Integrity

A study focusing on the compound's mechanism revealed that treatment with this compound led to significant alterations in the plasma membrane structure of treated fungi. Scanning electron microscopy showed morphological changes consistent with membrane disruption, supporting its proposed mode of action.

Research Findings

Research indicates that the compound's biological activity extends beyond antifungal properties. Investigations into its effects on cellular processes have suggested potential applications in various fields:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Studied for its effects on various cellular processes, including apoptosis and cell cycle regulation.

- Medicine : Ongoing research aims to explore its therapeutic applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.